molecular formula C11H6BrF3 B14806217 7-Bromo-1-(trifluoromethyl)naphthalene

7-Bromo-1-(trifluoromethyl)naphthalene

Cat. No.: B14806217
M. Wt: 275.06 g/mol
InChI Key: IELQTXLICZONOU-UHFFFAOYSA-N
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Description

7-Bromo-1-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 7th and 1st positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(trifluoromethyl)naphthalene typically involves the trifluoromethylation of 1-bromo-naphthalene. One common method includes the use of a palladium catalyst, such as (cinnamylPdCl)2, in the presence of cyclohexyl BrettPhos and (CH3)3SiCF3 as the trifluoromethylating agent. The reaction is carried out in toluene at 110°C under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation/Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing or reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminated naphthalene derivative.

Scientific Research Applications

7-Bromo-1-(trifluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 7-Bromo-1-(trifluoromethyl)naphthalene depends on its specific application. In chemical reactions, the bromine and trifluoromethyl groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(trifluoromethyl)naphthalene
  • 1-Bromo-3-(trifluoromethyl)naphthalene
  • 1-Bromo-4-(trifluoromethyl)naphthalene

Uniqueness

7-Bromo-1-(trifluoromethyl)naphthalene is unique due to the specific positioning of the bromine and trifluoromethyl groups on the naphthalene ring. This positioning can significantly influence its chemical properties and reactivity compared to other isomers.

Properties

Molecular Formula

C11H6BrF3

Molecular Weight

275.06 g/mol

IUPAC Name

7-bromo-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6BrF3/c12-8-5-4-7-2-1-3-10(9(7)6-8)11(13,14)15/h1-6H

InChI Key

IELQTXLICZONOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F

Origin of Product

United States

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